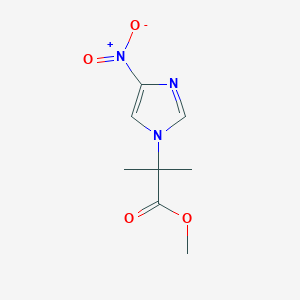

methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate

Descripción general

Descripción

“Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate” is a chemical compound with the CAS Number: 865774-07-8 . It has a molecular weight of 213.19 . The compound is a solid at room temperature and should be stored in a dry environment at 2-8°C .

Molecular Structure Analysis

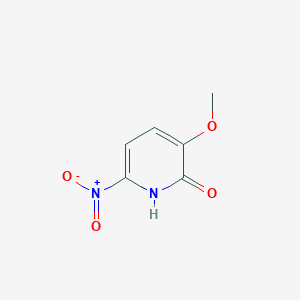

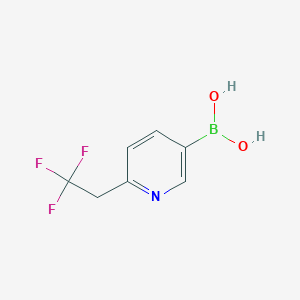

The InChI code for this compound is 1S/C8H11N3O4/c1-8(2,7(12)15-3)10-4-6(9-5-10)11(13)14/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a solid at room temperature and should be stored in a dry environment at 2-8°C . It has a molecular weight of 213.19 .Aplicaciones Científicas De Investigación

Imaging Hypoxia in Tumor Tissue

A novel approach in the detection of hypoxic tumor tissue involves the use of tracers like O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT), synthesized from methyl 2-(benzyloxycarbonyl)-3-(4-3-(2-nitro-1H-imidazol-1-yl)-2-(tosyloxy)propoxy) phenyl)propanoate. This tracer is hypothesized to be transported into cells by amino acid transporters, marking a shift from the traditional diffusion-controlled cellular uptake of radiotracers. The study opens avenues for more targeted imaging techniques in clinical studies, especially in PET imaging of hypoxia (Malik et al., 2012).

Electrochemical Generation of Nitro Radical Anion

The electrochemical generation and characterization of a nitro radical anion from methyl 3-[3-(3-methoxy-3-oxopropyl)-5-nitro-2-thioxo-2,3-dihydro-1H-benzimidazol-1-yl]propanoate, which exhibits significant hepatotoxicity, have been documented. This study provides insights into the structural and spectral changes during the reduction process. The results contribute to our understanding of the toxicity mechanisms and electronic structure of such compounds (Yancheva et al., 2017).

Synthesis of Imidazole Derivatives

A series of synthetic methodologies has been developed for compounds like 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)thione and N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles, using methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate as a precursor. These derivatives have potential applications in medicinal chemistry and drug design due to their unique structural properties (Mirzaei et al., 2008).

Study of Bicyclic Azolium Salts

Research into bicyclic azoles and their thermally stable azolium salts synthesized from compounds including 2-methyl-5-(imidazol-1-yl)-2H-tetrazole, with methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate possibly as a precursor, has provided valuable insights. These compounds' structural properties and formation enthalpies offer important information for understanding their stability and reactivity, which is crucial for various industrial and research applications (Gao et al., 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific interactions of this compound with its targets would depend on the nature of the target and the specific structural features of the compound.

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their bioavailability and distribution in the body.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that this compound could have multiple effects at the molecular and cellular level.

Propiedades

IUPAC Name |

methyl 2-methyl-2-(4-nitroimidazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-8(2,7(12)15-3)10-4-6(9-5-10)11(13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZRRMWHKGPBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)N1C=C(N=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate | |

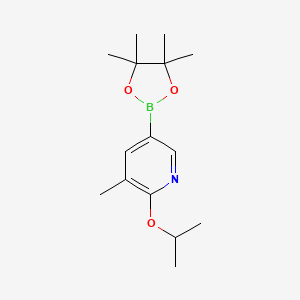

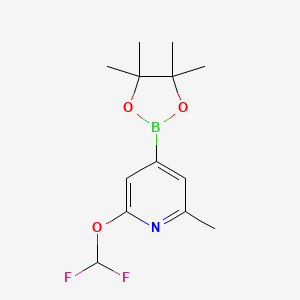

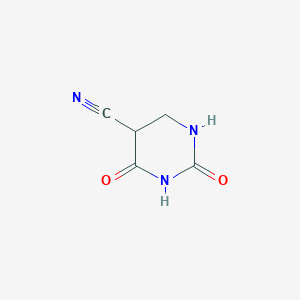

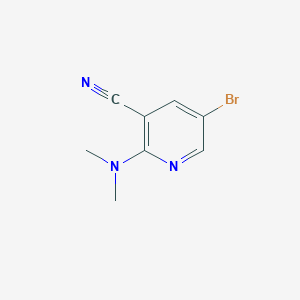

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403016.png)